3-(4-Bromophenyl)-4-methylthiolan-3-ol
Description
3-(4-Bromophenyl)-4-methylthiolan-3-ol (CAS: 2012736-56-8) is a brominated thiolane derivative with the molecular formula C₁₁H₁₃BrOS and a molecular weight of 273.19 g/mol . The compound features a thiolane (tetrahydrothiophene) ring substituted with a 4-bromophenyl group at position 3 and a methyl group at position 4, along with a hydroxyl group at position 2.
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-methylthiolan-3-ol |
InChI |
InChI=1S/C11H13BrOS/c1-8-6-14-7-11(8,13)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
MHTVCUAIBUNMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-methylthiolan-3-ol typically involves the reaction of 4-bromobenzyl bromide with a thiol compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-methylthiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiolan derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-4-methylthiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-methylthiolan-3-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiolan ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Anti-Inflammatory Activity
1,3,4-Oxadiazole Derivatives
Two 1,3,4-oxadiazole derivatives bearing the 4-bromophenyl moiety— 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) —demonstrated 59.5% and 61.9% inhibition of carrageenan-induced paw edema in rats at 20 mg/kg, comparable to indomethacin (64.3%) . Notably, these compounds exhibited lower toxicity (Severity Index, SI: 0.75 for IIIa, 0.83 for IIIb) compared to indomethacin (SI: 2.67) .
4-Hydroxycoumarin Derivatives
Their mechanisms involve modulation of pro-inflammatory signaling pathways .
Table 1: Anti-Inflammatory Activity of 4-Bromophenyl Derivatives
Structural Analogues with Antimicrobial Activity
A series of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives (e.g., compounds 5 , 6a-o ) were synthesized and tested for antimicrobial activity. These compounds feature a bromophenyl group linked to heterocyclic scaffolds, demonstrating broad-spectrum activity against bacterial and fungal strains .
Key Structural and Functional Differences
- Core Scaffold : Unlike oxadiazole or coumarin derivatives, 3-(4-Bromophenyl)-4-methylthiolan-3-ol contains a thiolane ring , which may influence solubility, metabolic stability, and target selectivity.
- Biological Targets: Oxadiazoles and coumarins are established in modulating inflammation and coagulation, whereas thiolane derivatives are less explored but may offer novel mechanisms due to sulfur’s electronic effects.
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